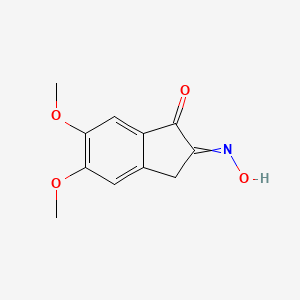

2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Vue d'ensemble

Description

The compound "2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one" is a derivative of hydroxyimino with potential applications in various fields such as dye production and antimicrobial treatments. While the provided papers do not directly discuss this exact compound, they do provide insights into similar hydroxyimino derivatives, their synthesis, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of hydroxyimino derivatives typically involves nucleophilic substitution reactions or the mixed anhydrides method. For instance, derivatives of 2-(5-hydroxyimino-1-alkyl-4,5-dihydro-1H-4-indazolyliden)-2-arylacetonitriles were synthesized by reacting 1-alkyl-5-nitro-1H-indazole with arylacetonitriles . Similarly, 2-(O-Acetylhydroxyimino)-1,3-indandione and related compounds were synthesized using the mixed anhydrides method . These methods are characterized by their operational simplicity and the ability to yield products in excellent yields.

Molecular Structure Analysis

The molecular structures of these hydroxyimino derivatives are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectral data . Quantum chemical calculations, such as Density Functional Theory (DFT), are also employed to understand the electronic structure and properties of these compounds .

Chemical Reactions Analysis

Hydroxyimino compounds exhibit interesting chemical behavior due to their functional groups. They can form complexes with metals, as seen in the synthesis of various metal complexes with 2,3-bis(hydroxyimino)-1,2,3,4-tetrahydro-pyrido[2,3-b]pyrazine . These complexes often involve coordination through nitrogen atoms, which is a common trait among vicinal dioximes .

Physical and Chemical Properties Analysis

The physical properties of hydroxyimino derivatives, such as color, are influenced by intramolecular charge transfer (ICT) states, which can be observed in their deep green coloration . The chemical properties, including absorption spectra, are affected by solvent interactions, with protic solvents inducing a bathochromic shift . The antimicrobial activity of some hydroxyimino derivatives has been evaluated, showing significant to moderate antibacterial and antifungal activities .

Applications De Recherche Scientifique

Antioxidant Properties and Structural Activity Relationships

Research into hydroxycinnamic acids (HCAs) and their derivatives highlights the importance of certain structural features for antioxidant activity, which may be relevant to similar compounds like 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. The presence of unsaturated bonds and modifications to the aromatic ring, such as hydroxylation, have been shown to significantly impact antioxidant capabilities. These findings suggest that the structural configuration of compounds plays a crucial role in their biological activities, offering insights into how similar modifications in compounds like 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one might influence its antioxidant properties and potential therapeutic applications (Razzaghi-Asl et al., 2013).

Synthesis and Application in Material Science

Another area of research focuses on the synthesis of complex molecules and materials from simpler organic compounds. For example, the conversion of plant biomass into furan derivatives for the production of polymers, functional materials, and fuels demonstrates the utility of organic synthesis in developing sustainable resources. This research underscores the potential for utilizing organic compounds, possibly including 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, in the synthesis of new materials and chemicals that support a range of industrial applications (Chernyshev et al., 2017).

Medicinal Chemistry and Drug Design

The exploration of chromones and their derivatives as radical scavengers for preventing cell impairment highlights the intersection of organic chemistry and pharmacology. The study of these compounds' antioxidant properties provides valuable information for the development of therapeutic agents. The structural features contributing to radical scavenging activity, such as the presence of a double bond and specific hydroxylation patterns, are critical for enhancing biological efficacy. This research area may offer insights into the potential pharmacological applications of 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one as an antioxidant or in other therapeutic capacities (Yadav et al., 2014).

Orientations Futures

While specific future directions for “2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” are not available, research in the field of hydroxyimino compounds is ongoing. These compounds have potential applications in various fields such as medicine, energy, aerospace, and even computing and information technology .

Propriétés

IUPAC Name |

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBBGHFTZOZJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=NO)C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425340 | |

| Record name | 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one | |

CAS RN |

2107-85-9 | |

| Record name | 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)